tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate
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Overview
Description
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using scalable reaction conditions and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated isoxazole derivatives and isoxazole-based carbamates. Examples include:
- tert-Butyl (4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives .
Uniqueness
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C12H13FN2O3 |
---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
WOIMKDBOBPSDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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